1,2-Bis(aminooxy)ethane

Descripción

Contextualization of Aminooxy Functionalities in Advanced Organic Synthesis

The aminooxy group (-ONH₂), characterized by the presence of a nitrogen atom bonded to an oxygen atom, exhibits enhanced nucleophilicity compared to a standard primary amine, a phenomenon known as the alpha effect. This heightened reactivity allows for highly chemoselective reactions with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages (-O-N=C-). rsc.org This reaction, often termed oxime ligation, is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and the formation of only innocuous byproducts. rsc.org The resulting oxime bond is notably more stable towards hydrolysis than the corresponding imine bond formed from primary amines, making it a robust covalent linkage in various chemical and biological environments. rsc.org

Significance of 1,2-Bis(aminooxy)ethane as a Bifunctional Building Block in Chemical Research

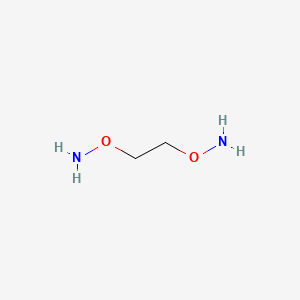

This compound, with the chemical formula C₂H₈N₂O₂, possesses two aminooxy groups connected by a short, flexible ethane (B1197151) bridge. This bifunctional nature makes it an invaluable building block, capable of reacting with two carbonyl-containing molecules. This allows for its use as a cross-linking agent or a linker to connect different molecular entities. Its symmetrical structure and the predictable reactivity of its terminal aminooxy groups have led to its widespread use in polymer chemistry, coordination chemistry, and the burgeoning field of bioconjugation.

Chemical Profile of this compound

Structure and Physicochemical Properties

This compound is a colorless liquid at room temperature. chemicalbook.com Its structure features a central two-carbon backbone with a terminal aminooxy group at each end.

| Property | Value | Source |

| Molecular Formula | C₂H₈N₂O₂ | nih.gov |

| Molecular Weight | 92.10 g/mol | nih.gov |

| CAS Number | 5627-11-2 | chemicalbook.comnih.gov |

| Boiling Point | 276.3±23.0 °C (Predicted) | chemicalbook.com |

| Density | 1.128±0.06 g/cm³ (Predicted) | chemicalbook.com |

| pKa | 4.86±0.70 (Predicted) | chemicalbook.com |

| Solubility | Soluble in Methanol/DMSO | chemicea.com |

Synthesis and Purification

A common and effective method for the synthesis of this compound involves a two-step process. chemicalbook.com

Step 1: Synthesis of 1,2-Bis(phthalimidooxy)ethane The first step is the alkylation of N-hydroxyphthalimide with 1,2-dibromoethane (B42909). chemicalbook.com Typically, one equivalent of 1,2-dibromoethane is reacted with two equivalents of N-hydroxyphthalimide in dimethylformamide (DMF) in the presence of a base like trimethylamine. chemicalbook.com This reaction proceeds to give 1,2-bis(phthalimidooxy)ethane as a white solid with a reported yield of around 84%. chemicalbook.com

Step 2: Hydrazinolysis to this compound The resulting 1,2-bis(phthalimidooxy)ethane is then subjected to hydrazinolysis. chemicalbook.com This is achieved by treating it with hydrazine (B178648) hydrate (B1144303) in an ethanol (B145695) solution at room temperature. chemicalbook.com The reaction is mildly exothermic and results in the precipitation of phthalhydrazide (B32825). chemicalbook.com After stirring for a couple of hours, the precipitate is filtered off. The filtrate, containing the desired product, is concentrated under reduced pressure. Further purification steps, such as extraction and drying, yield this compound as a colorless liquid with a reported yield of approximately 65%. chemicalbook.com

Reactivity and Functional Role

The synthetic utility of this compound is primarily derived from the reactivity of its terminal aminooxy groups. The key reaction is the formation of an oxime bond with an aldehyde or a ketone.

Mechanism of Oxime Bond Formation: The reaction proceeds through a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the stable oxime linkage. The reaction is reversible, and its equilibrium and rate are significantly influenced by pH. rsc.org

Catalysis and Reaction Kinetics: The rate of oxime ligation can be slow at neutral pH. To accelerate the reaction, nucleophilic catalysts such as aniline (B41778) or its derivatives are often employed. rsc.org The catalyst forms a more reactive protonated Schiff base intermediate with the carbonyl compound, which then undergoes a rapid transimination with the aminooxy group to yield the oxime product. rsc.org The reaction is generally fastest under mildly acidic conditions (pH 4-5).

Applications in Chemical Synthesis

The bifunctional nature of this compound makes it a versatile tool in various areas of chemical synthesis.

Cross-linking Agent in Polymer Chemistry

This compound can act as a cross-linker for polymers that contain carbonyl groups. This reaction leads to the formation of a three-dimensional polymer network, which can significantly alter the material's properties, such as its mechanical strength, swelling behavior, and thermal stability. For instance, it can be used to cross-link ketone-containing polyesters, like poly(ε-caprolactone-co-2-oxepane-1,5-dione), to form hydrogels or nanoparticles. psu.edu The cross-linking reaction can be performed at room temperature, and the use of an acid catalyst can enhance the reaction rate. psu.edu

Ligand Synthesis for Coordination Chemistry

A significant application of this compound is in the synthesis of polydentate ligands, particularly "salamo-type" ligands. mdpi.commdpi.commdpi.com These ligands are formed by the condensation reaction of this compound with two equivalents of a salicylaldehyde (B1680747) derivative. researchgate.net The resulting salamo ligands are tetradentate, with an N₂O₂ donor set that can effectively chelate a variety of metal ions to form stable coordination complexes. semanticscholar.org These complexes have been investigated for their interesting structural, spectral, and magnetic properties, with potential applications in catalysis and materials science. mdpi.commdpi.com For example, a Co(II) complex with a bis(salamo)-type ligand has been synthesized and shown to form a 2D layer-like network with potential applications in fluorescence quenching. mdpi.com

Bioconjugation and Chemical Biology

The chemoselective nature of the oxime ligation makes this compound an excellent linker for bioconjugation, the process of covalently linking biomolecules such as proteins, peptides, or nucleic acids. By introducing aldehyde or ketone functionalities onto a biomolecule, this compound can be used to link two such modified biomolecules together or to attach a small molecule probe. The stability of the resulting oxime bond is a key advantage in biological systems. This strategy has been employed in the development of antibody-drug conjugates, the immobilization of proteins on surfaces, and the construction of complex biomolecular assemblies. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

O-(2-aminooxyethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2/c3-5-1-2-6-4/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVFAWQNJLTMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

945024-87-3 | |

| Details | Compound: α-Amino-ω-(aminooxy)poly(oxy-1,2-ethanediyl) | |

| Record name | α-Amino-ω-(aminooxy)poly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945024-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

92.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5627-11-2 | |

| Record name | O,O′-1,2-Ethanediylbis[hydroxylamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5627-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, O-[2-(aminooxy)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes to 1,2 Bis Aminooxy Ethane

Established Methodologies for Compound Preparation

The preparation of 1,2-bis(aminooxy)ethane is most commonly achieved through a multi-step synthesis. A prevalent and well-documented method involves the reaction of a haloalkane with a protected hydroxylamine (B1172632) equivalent, followed by a deprotection step. chemicalbook.com

Another reported, though less detailed, synthetic method involves the oxidation of ammonia (B1221849) formaldehyde (B43269) followed by a reaction with ethylenediamine. A distinct approach involves the condensation of o-nitrochlorobenzene with ethylene (B1197577) glycol in the presence of a phase-transfer catalyst to produce 1,2-di(o-nitrophenoxy)ethane. google.com This intermediate is then reduced using hydrazine (B178648) hydrate (B1144303) to yield a related compound, 1,2-di(o-aminophenoxy)ethane. google.com

The following table summarizes the key aspects of the most common synthetic methodology.

| Step | Starting Materials | Reagents | Solvent | Product | Reported Yield |

| 1. Alkylation | 1,2-Dibromoethane (B42909), N-Hydroxyphthalimide | Trimethylamine | DMF | 1,2-Bis(phthalimidooxy)ethane | 84% chemicalbook.com |

| 2. Deprotection | 1,2-Bis(phthalimidooxy)ethane | Hydrazine | 95% Ethanol (B145695) | This compound | 65% chemicalbook.com |

Precursor Compound Chemistry and Reaction Pathways

The primary synthetic route to this compound relies on the specific reactivity of its precursor compounds in a two-stage process.

Stage 1: Synthesis of 1,2-Bis(phthalimidooxy)ethane

The first stage involves a double nucleophilic substitution reaction. The key precursors are:

1,2-Dibromoethane : An electrophilic alkylating agent with two bromine atoms that serve as leaving groups.

N-Hydroxyphthalimide : The source of the protected aminooxy functionality. It acts as the nucleophile.

Trimethylamine : A base used to deprotonate N-hydroxyphthalimide, enhancing its nucleophilicity. chemicalbook.com

Dimethylformamide (DMF) : A polar aprotic solvent that facilitates the SN2 reaction mechanism. chemicalbook.com

The reaction pathway proceeds as the N-hydroxyphthalimide anion attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion. This process is repeated on the second carbon atom to form the stable intermediate, 1,2-bis(phthalimidooxy)ethane. chemicalbook.com This intermediate precipitates as white needles and can be isolated before proceeding to the next step. chemicalbook.com

Stage 2: Synthesis of this compound

The second stage is a deprotection step known as hydrazinolysis. The precursors for this stage are:

1,2-Bis(phthalimidooxy)ethane : The protected intermediate from the first stage.

Hydrazine : A strong nucleophile that is used to cleave the amide bonds of the phthalimide (B116566) protecting group. chemicalbook.com

Ethanol : The solvent in which the reaction is typically performed. chemicalbook.com

The reaction is initiated by the dropwise addition of hydrazine to a solution of the intermediate in ethanol at room temperature under a nitrogen atmosphere. chemicalbook.com The reaction is mildly exothermic. chemicalbook.com Hydrazine attacks the carbonyl carbons of the phthalimide groups, leading to the formation of a stable five-membered ring byproduct, phthalhydrazide (B32825), which precipitates out of the solution as a white solid. chemicalbook.com The desired this compound remains in the filtrate. After removing the phthalhydrazide by filtration and washing with ethanol, the solvent is removed under reduced pressure. chemicalbook.com Further purification steps, such as adding methylene (B1212753) chloride to precipitate any remaining phthalhydrazide, can be employed to isolate the final product as a colorless liquid. chemicalbook.com

Analytical Verification of Compound Synthesis

The successful synthesis and purity of this compound are confirmed using a combination of standard analytical techniques. These methods verify the compound's structure, molecular weight, and elemental composition.

Elemental Analysis : This technique is used to determine the mass percentages of carbon, hydrogen, and nitrogen in the synthesized compound. The experimentally found values are compared against the theoretically calculated percentages for the molecular formula C₂H₈N₂O₂. Close agreement between the found and calculated values provides strong evidence of the compound's identity and purity. asianpubs.org For example, one synthesis reported found values of C 25.92%, H 8.87%, and N 30.39%, which align well with the calculated values of C 26.08%, H 8.76%, and N 30.42%. asianpubs.org

Spectroscopic Methods :

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for structural elucidation. ¹H NMR confirms the presence and chemical environment of the different protons in the molecule, while ¹³C NMR provides information about the carbon skeleton. nih.govchemicea.com The spectra of derivatives made from this compound show characteristic signals confirming the formation of oxime bonds, which implicitly verifies the presence of the original aminooxy groups. asianpubs.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic stretches for N-H, C-H, C-O, and N-O bonds. nih.gov In the IR spectra of its oxime derivatives, a characteristic C=N stretching band appears in the region of 1610-1616 cm⁻¹. asianpubs.org

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LCMS) are used to determine the molecular weight of the compound. nih.govchemicea.com The fragmentation pattern can also provide further structural information. The expected molecular weight is approximately 92.1 g/mol . nih.gov

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the final product, with results typically aiming for >95% purity for research applications. chemicea.com

The following table summarizes the analytical methods used to verify the synthesis of this compound.

| Analytical Technique | Purpose | Characteristic Data/Result |

| Elemental Analysis | Confirms empirical formula (C₂H₈N₂O₂) | Found % C, H, N values match calculated values. asianpubs.org |

| ¹H NMR Spectroscopy | Elucidates proton environments | Confirms structure. chemicea.com |

| ¹³C NMR Spectroscopy | Determines carbon framework | Confirms structure. nih.gov |

| Mass Spectrometry (LCMS/GC-MS) | Determines molecular weight | Confirms molecular ion peak corresponding to 92.1 g/mol . nih.govchemicea.com |

| Infrared (IR) Spectroscopy | Identifies functional groups | Shows characteristic bond stretches. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity | Determines percentage purity of the sample. chemicea.com |

Advanced Applications in Coordination Chemistry

Design and Synthesis of Polydentate Ligands

The two aminooxy groups of 1,2-bis(aminooxy)ethane are readily available for reaction, particularly with carbonyl compounds, leading to the formation of robust and versatile ligands.

A significant application of this compound is in the synthesis of Salamo-type ligands. These are typically formed through a condensation reaction between this compound and two equivalents of a salicylaldehyde (B1680747) derivative or other suitable carbonyl compounds. nih.govasianpubs.org For instance, the reaction with 2-hydroxy-5-nitrobenzaldehyde (B32719) yields a nitro-substituted Salamo-type bisoxime compound. asianpubs.org Similarly, reactions with 3-methoxysalicylaldehyde or 2-hydroxynaphthaldehyde produce the corresponding Salamo-type ligands. mdpi.commdpi.com

The resulting Salamo-type ligands are characterized by a central N₂O₂ coordination sphere created by two oxime (C=N-O) linkages and the two oxygen atoms from the aldehyde precursors. rsc.orgsemanticscholar.org These ligands have been shown to be exceptionally stable, in some cases over 10⁴ times more stable than their Salen-type counterparts, which contain imine (C=N) bonds. asianpubs.orgmdpi.comrsc.org This enhanced stability is attributed to the presence of the O-alkyl oxime moiety. nih.gov

The synthesis of these ligands is often straightforward, typically involving stirring the reactants in an alcohol solvent, like ethanol (B145695) or methanol, sometimes with gentle heating. asianpubs.orgmdpi.comasianpubs.org The products are often microcrystalline solids that can be purified by recrystallization. asianpubs.orgmdpi.com

While the term "Salamo" is used to highlight the oxime-based structure, these ligands are analogues of the well-known Salen-type ligands. A key advantage of using this compound is the ability to synthesize unsymmetrical ligands with high stability. nih.gov Traditional synthesis of unsymmetrical Salen derivatives can be challenging due to the recombination of C=N bonds (imine metathesis). nih.gov

The oxime linkage in Salamo-type ligands is significantly more stable against such exchange reactions. nih.gov This stability allows for a stepwise synthesis of unsymmetrical ligands. For example, reacting this compound with an excess of one type of salicylaldehyde can yield a mono-oxime intermediate. nih.gov This stable precursor can then be reacted with a different salicylaldehyde to produce an unsymmetrical Salamo ligand in good yield. nih.gov This method provides a reliable route to ligands with tailored electronic and steric properties.

Formation and Characterization of Metal Complexes

The polydentate ligands derived from this compound readily form complexes with a variety of metal ions, leading to a rich and diverse coordination chemistry.

Salamo-type ligands have proven to be excellent chelators for a range of transition metal ions, including copper(II), nickel(II), cobalt(II), and zinc(II). nih.govmdpi.comrsc.orgmdpi.commdpi.com The N₂O₂ donor set of the ligand typically coordinates to the metal ion, forming a stable chelate ring. rsc.orgmdpi.com

The synthesis of these metal complexes generally involves reacting the pre-formed ligand with a metal salt, such as a metal acetate (B1210297) or perchlorate, in a suitable solvent. rsc.orgasianpubs.org The resulting complexes often precipitate from the solution and can be isolated by filtration. asianpubs.org The stoichiometry of the resulting complexes can vary, with both mononuclear and polynuclear species being reported. For example, dinuclear and trinuclear cobalt(II) and nickel(II) complexes have been synthesized using bis(Salamo)-type ligands. rsc.orgrsc.orgmdpi.com Heterometallic complexes, such as those containing both Ni(II) and Ca(II), Sr(II), or Ba(II), have also been prepared. rsc.org

| Metal Ion(s) | Ligand Type | Resulting Complex Type | Reference |

|---|---|---|---|

| Co(II) | Naphthalenediol-based bis(Salamo) | Homotrinuclear | rsc.org |

| Ni(II), Ca(II)/Sr(II)/Ba(II) | Naphthalenediol-based bis(Salamo) | Heterotrinuclear/Heterohexanuclear | rsc.org |

| Cu(II) | Asymmetric Salen-type bisoxime | Mononuclear | znaturforsch.com |

| Co(II), Zn(II) | Symmetric bis(Salamo)-like | Dinuclear | mdpi.com |

| Co(II) | Salamo-type | Mononuclear | mdpi.com |

| Zn(II) | Salamo-type | Tetranuclear | mdpi.com |

The coordination environment around the metal centers in these complexes can vary significantly, influenced by factors such as the specific metal ion, the substituents on the ligand, and the presence of coordinating solvents or counter-anions. mdpi.comrsc.org Single-crystal X-ray diffraction is a primary tool for determining the precise coordination geometries and stoichiometries.

In mononuclear complexes, the metal ion is often found within the N₂O₂ cavity of the ligand. For a Cu(II) complex with an asymmetric Salen-type bisoxime ligand, a square-pyramidal geometry was observed, with the four donor atoms of the ligand forming the base and a water molecule at the apex. znaturforsch.com In a mononuclear Co(II) complex, a slightly distorted octahedral geometry was found, with two water molecules occupying the axial positions. mdpi.com

Polynuclear complexes exhibit more intricate structures. In a homotrinuclear Co(II) complex, two terminal Co(II) ions were found in distorted trigonal-bipyramidal geometries within the N₂O₂ sites of a bis(Salamo) ligand, while a central Co(II) ion adopted an octahedral geometry, coordinated by oxygen atoms from the ligand and solvent molecules. rsc.org Dinuclear Co(II) and Zn(II) complexes have also been reported with a 2:1 metal-to-ligand stoichiometry, which is less common than the 3:1 stoichiometry often seen in bis(Salamo)-type complexes. mdpi.com A tetranuclear Zn(II) complex has also been characterized, showcasing the structural diversity achievable. mdpi.com

| Complex Type | Metal Ion(s) | Coordination Geometry | Reference |

|---|---|---|---|

| Mononuclear | Cu(II) | Square-pyramidal | znaturforsch.com |

| Mononuclear | Co(II) | Distorted octahedral | mdpi.com |

| Homotrinuclear | Co(II) | Terminal: Distorted trigonal-bipyramidal; Central: Octahedral | rsc.org |

| Tetranuclear | Zn(II) | Trigonal bipyramidal or Square pyramidal | mdpi.com |

π-π stacking interactions are also commonly observed, particularly when the ligands incorporate aromatic rings, such as phenyl or naphthyl groups. mdpi.comasianpubs.org These interactions between the aromatic systems of adjacent complexes contribute to the stabilization of the crystal lattice. mdpi.comasianpubs.org For instance, in a supramolecular cobalt(II) complex, π-π stacking, in conjunction with hydrogen bonding, leads to a 3D network structure. mdpi.com The distances between the interacting aromatic rings are typically in the range that indicates a significant stacking interaction. semanticscholar.org

While less common, other non-covalent interactions like C-H···π and halogen bonding can also influence the supramolecular assembly. mdpi.comrsc.org The interplay of these various weak interactions is a key factor in the crystal engineering of these materials, allowing for the construction of complex and functional solid-state architectures. mdpi.commdpi.com

Strategic Applications in Chemical Ligation and Bioconjugation

Principles and Mechanism of Oxime Ligation

Oxime ligation is a highly efficient and chemoselective reaction that forms the basis for many bioconjugation strategies. It involves the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond. rsc.orgunivie.ac.at This ligation technique is valued for its reliability, the mild aqueous conditions under which it proceeds, and its bioorthogonality, meaning it does not interfere with native biological processes. rsc.orgunivie.ac.atnih.gov

The enhanced nucleophilicity of the aminooxy group compared to a standard amine is a key feature, often attributed to the "alpha effect". nih.govresearchgate.net This effect describes the increased reactivity of a nucleophile due to the presence of an adjacent atom (in this case, oxygen) with a lone pair of electrons. nih.govresearchgate.net

One of the most significant advantages of oxime ligation is its exceptional chemoselectivity, especially in complex aqueous environments typical of biological systems. rsc.orgresearchgate.netacs.org The aminooxy group reacts selectively with aldehydes or ketones, showing minimal cross-reactivity with other functional groups commonly found in biomolecules such as amines, alcohols, and thiols. univie.ac.atresearchgate.net This high degree of selectivity allows for the precise modification of target molecules without the need for extensive protecting group strategies. univie.ac.at

The resulting oxime bond is significantly more stable than the imine (Schiff base) linkage formed from the reaction of primary amines and carbonyls, particularly against hydrolysis in aqueous media. researchgate.netnih.gov This enhanced stability is attributed to the electronic effect of the adjacent oxygen atom. researchgate.net While the reaction is reversible, the equilibrium strongly favors the oxime product under typical physiological conditions. nih.gov The hydrolytic stability can be influenced by the pH of the solution and the specific structure of the reactants. nih.gov

The kinetics of oxime formation are highly dependent on the pH of the reaction medium. The reaction is generally acid-catalyzed, with an optimal pH range typically between 4 and 5. rsc.orgnih.govnih.gov In this pH range, there is a sufficient concentration of the protonated carbonyl group to enhance its electrophilicity, while maintaining a significant fraction of the aminooxy group in its more nucleophilic, unprotonated form. At neutral pH, the reaction rate is considerably slower. nih.gov

The pH-rate profile for oxime formation can be complex. Studies have shown that under acidic and neutral conditions, the rate-determining step is often the dehydration of the carbinolamine intermediate. researchgate.netresearchgate.net To accelerate the reaction, especially at physiological pH, nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine) are frequently employed. rsc.orgunivie.ac.at These catalysts function by forming a more reactive intermediate (a protonated Schiff base) with the carbonyl compound, which is then more rapidly attacked by the aminooxy nucleophile. rsc.orgunivie.ac.at This catalysis can increase the reaction rate by several orders of magnitude, enabling complete ligation within minutes for certain applications. rsc.org

| Parameter | Condition | Observation | Reference |

| Optimal pH | Acidic | The reaction is typically fastest in a pH range of approximately 4.0-5.0. | nih.gov, nih.gov |

| Rate-Determining Step | Acidic/Neutral pH | Dehydration of the carbinolamine intermediate is often rate-limiting. | researchgate.net, researchgate.net |

| Catalysis | Aniline/Derivatives | Significant acceleration of the ligation reaction is achieved. | rsc.org, univie.ac.at |

| Kinetics at Neutral pH | pH ~7 | Reaction is generally slow without a catalyst. | nih.gov |

Aminooxy Click Chemistry (AOCC) for Biomolecule Modification

Leveraging the robust nature of oxime ligation, a strategy termed Aminooxy Click Chemistry (AOCC) has been developed for the modular and high-yield synthesis of complex bioconjugates. nih.govresearchgate.net This approach utilizes bifunctional aminooxy linkers like 1,2-bis(aminooxy)ethane to attach one or more molecular entities to a central scaffold, meeting the criteria for a "click" reaction due to its efficiency and simple product isolation. nih.govresearchgate.net

A key application of AOCC is the synthesis of modified nucleosides that can be incorporated into oligonucleotides for subsequent conjugation. nih.govresearchgate.net By using a precursor containing two aminooxy groups, such as those derived from this compound, it is possible to create both bivalent and bifunctional nucleic acid conjugates.

Bis-homo conjugates feature two identical ligands attached to the nucleic acid. This approach is used for bivalent ligand presentation, which can enhance binding affinity or targeting efficiency. nih.govresearchgate.net

Bis-hetero conjugates allow for the attachment of two different molecules. nih.govresearchgate.net This powerful strategy enables the simultaneous introduction of ligands with distinct functions, such as a cell-targeting moiety (e.g., folate) and a pharmacokinetic modulator (e.g., a lipid). nih.govgoogle.com

The synthesis typically involves preparing a modified nucleoside phosphoramidite (B1245037) containing the aminooxy functionality. nih.gov This building block can then be used in standard solid-support oligonucleotide synthesis. The subsequent reaction of the aminooxy-modified oligonucleotide with aldehyde- or ketone-containing ligands yields the desired conjugate. nih.govresearchgate.net

Achieving site-selective modification is crucial for preserving the biological activity of oligonucleotides and small interfering RNAs (siRNAs) and for producing homogeneous therapeutic candidates. nih.govacs.org AOCC provides a powerful tool for this purpose.

Development of Linkers in Peptide and Protein Synthesis

The site-specific modification and conjugation of peptides are fundamental for creating advanced therapeutic and diagnostic agents. Native Chemical Ligation (NCL) stands out as a key technology, enabling the synthesis of large polypeptides and proteins from smaller, unprotected peptide fragments. nih.govcem.com A critical component for NCL is the peptide C-terminal α-thioester, which reacts with an N-terminal cysteine residue on another peptide to form a native peptide bond. nih.gov However, the synthesis of these peptide α-thioesters can be challenging, often requiring harsh conditions or complex multi-step procedures that limit their utility. nih.govresearchgate.net To address these limitations, innovative solid-phase linkers have been developed.

A significant advancement in the synthesis of peptide α-thioesters is the N-Mercaptoethoxyglycinamide (MEGA) linker approach. nih.govcem.com This method provides a straightforward and robust strategy for producing latent peptide α-thioesters using Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov The design of the MEGA linker was inspired by the discovery that ligation products formed with the auxiliary molecule 2-(aminooxy)ethanethiol (B12866829) could undergo thiolysis to regenerate a reactive α-thioester. nih.gov

The MEGA linker is assembled on a solid support, typically a Rink amide resin, before the peptide chain is synthesized. nih.govcem.com The assembly involves a two-step process that utilizes readily available starting materials. This approach avoids the complexities and harsh conditions associated with other methods, such as those requiring modified C-terminal amino acids or strong acids at high temperatures. nih.gov

Table 1: Assembly of the MEGA Linker on Solid Support

| Step | Reagent/Process | Description |

|---|---|---|

| 1 | Bromoacetic acid | Commercially available Rink amide resin is condensed with bromoacetic acid to form a bromoacetylated resin. nih.govcem.com |

| 2 | S-trityl protected 2-(aminooxy)ethanethiol | The bromoacetylated resin is incubated with S-trityl protected 2-(aminooxy)ethanethiol, which displaces the bromide to yield the final MEGA-linked resin. nih.govcem.com |

| 3 | First amino acid coupling | The first Fmoc-protected amino acid of the desired peptide sequence is then coupled to the secondary amine of the MEGA linker. nih.gov |

This design creates a "safety-catch" type linker where the peptide is stable during synthesis but can be readily converted into its reactive thioester form when needed. nih.govnih.gov The compatibility of the MEGA linker with a wide range of C-terminal amino acids, including sterically hindered ones, highlights its versatility. nih.gov

The primary function of the MEGA linker is to facilitate the efficient generation of peptide α-thioesters under mild conditions. nih.gov Once the peptide synthesis is complete, the peptide-MEGA construct is cleaved from the resin. The resulting product is a latent thioester that can be activated for subsequent ligation reactions.

The activation process involves treating the peptide-MEGA sequence with a thiol, such as 2-mercaptoethanesulfonic acid, under mildly acidic conditions (pH ~4). nih.govcem.com This triggers an intramolecular N-to-S acyl shift, followed by nucleophilic attack by the external thiol. cem.com This sequence of reactions displaces the MEGA linker and yields the desired peptide α-thioester. cem.com A key advantage of this method is that the resulting peptide α-thioester can often be used directly in NCL reactions without the need for purification. nih.govcem.com

Table 2: MEGA Linker-Mediated Thioesterification and Cyclization

| Stage | Process | Outcome |

|---|---|---|

| Activation | Incubation with 2-mercaptoethanesulfonic acid at mildly acidic pH. | The peptide-MEGA sequence undergoes an N-to-S acyl shift, converting the C-terminal amide to a thioester. nih.govcem.com |

| Thiolysis | Nucleophilic attack by the thiol. | The MEGA linker is displaced, releasing the peptide α-thioester. cem.com |

| Ligation | Reaction with an N-terminal cysteine peptide. | The peptide α-thioester is directly used in intermolecular NCL to form a larger polypeptide. nih.gov |

| Cyclization | Intramolecular NCL. | For peptides containing an N-terminal cysteine, the generated thioester reacts intramolecularly to form a cyclic peptide. cem.comgoogle.com |

This approach has proven highly effective for both intermolecular ligations and the synthesis of cyclic peptides. nih.gov For peptide cyclization, the process can be performed in a one-pot reaction where the thioesterification is immediately followed by intramolecular NCL, greatly simplifying the synthesis of complex cyclic structures like the Sunflower Trypsin Inhibitor-1 (SFTI-1). nih.govcem.com The ability to preorganize a linear peptide for cyclization enhances the efficiency and yield of the final cyclic product. google.com

Application in Radiopharmaceutical Precursor Synthesis

The unique reactivity of the aminooxy group, the core functional moiety of this compound, makes it a valuable tool in the synthesis of precursors for radiopharmaceuticals. thno.orggoogle.com Radiopharmaceuticals typically consist of a radioactive isotope, a chelating agent or prosthetic group, and a biological targeting molecule. google.comresearchgate.net The specific and stable conjugation of these components is critical for effective imaging and therapy. researchgate.net

The aminooxy group undergoes a highly specific and efficient chemoselective reaction with aldehydes or ketones to form a stable oxime ether bond. thno.orgnih.gov This reaction, known as oxime ligation, is particularly advantageous in radiopharmaceutical chemistry because it proceeds under mild conditions, is highly selective, and forms a robust covalent link. thno.org this compound, with its two terminal aminooxy groups, can act as a bifunctional linker to connect different components, such as attaching a radiolabeled prosthetic group to a targeting peptide or protein. nih.govuva.nl

For instance, a precursor for a radiopharmaceutical could be synthesized where one aminooxy group of this compound is reacted with an aldehyde-functionalized chelator for a radiometal (like Technetium-99m or Zirconium-89), while the other aminooxy group remains available to conjugate to a ketone or aldehyde introduced onto a targeting biomolecule. thno.org Alternatively, the bifunctional linker can be used to create more complex, multicyclic peptide structures that mimic receptor binding sites, which can then be radiolabeled. uva.nl

The stability of the oxime bond is a crucial feature, ensuring that the radioactive isotope remains attached to the targeting molecule in vivo. thno.org This strategy has been employed in the development of various radiolabeled compounds, including those labeled with Fluorine-18 ([¹⁸F]), a common positron-emitting isotope for Positron Emission Tomography (PET) imaging. thno.org

Table 3: Examples of Aminooxy Functionality in Radiopharmaceutical Research

| Application Area | Compound/Method | Description | Reference(s) |

|---|---|---|---|

| ¹⁸F-Labeling | [¹⁸F]FDG-maleimide synthesis via aminooxy-aldehyde coupling | An aminooxy maleimide (B117702) is reacted with [¹⁸F]FDG (an aldehyde) to create a prosthetic group for labeling thiol-containing biomolecules. | thno.org |

| ¹⁸F-Prosthetic Group | N-[4-[(4-[¹⁸F]fluorobenzylidene)aminooxy]butyl]maleimide ([¹⁸F]FBABM) | 4-[¹⁸F]fluorobenzaldehyde is reacted with an aminooxy-functionalized maleimide to produce a prosthetic group for PET imaging. | thno.org |

| Peptide Modification | Use of aminooxy noncanonical amino acids | Incorporation of aminooxy-bearing amino acids into peptides allows for site-specific modification and cyclization via oxime ligation with dialdehyde (B1249045) scaffolds. | nih.gov |

| Precursor Design | Synthon approach with aminooxy groups | Precursors for radiopharmaceuticals are designed with aminooxy groups to allow for flexible and stable attachment of radioisotopes under mild conditions. | google.com |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(aminooxy)ethanethiol |

| 2-mercaptoethanesulfonic acid |

| 4-[¹⁸F]fluorobenzaldehyde |

| Bromoacetic acid |

| Fluorine-18 |

| N-[4-[(4-[¹⁸F]fluorobenzylidene)aminooxy]butyl]maleimide |

| Rink amide resin |

| S-trityl protected 2-(aminooxy)ethanethiol |

| Sunflower Trypsin Inhibitor-1 (SFTI-1) |

| Technetium-99m |

Theoretical and Computational Investigations of Derivatives

Quantum Chemical Studies on Reaction Mechanisms and Electronic Properties

Quantum chemical methods, especially Density Functional Theory (DFT), are instrumental in elucidating the formation and behavior of 1,2-Bis(aminooxy)ethane derivatives. These studies can predict the most stable conformations of the ligands and map out the energetic pathways of their synthesis and subsequent complexation reactions.

Reaction Mechanisms: Computational studies on Schiff base formation indicate that the reaction proceeds via a multi-step mechanism involving the nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration. DFT calculations can model the transition states and intermediates of this process. For instance, investigations into similar aminolysis reactions have utilized DFT to demonstrate how catalysts, through bifunctional activity (acting as both a base and a hydrogen-bond donor), can significantly lower the Gibbs free energy of the reaction, thereby increasing efficiency rsc.org. While specific mechanistic studies on the formation of salamo-ligands from this compound are not extensively detailed in the literature, the principles derived from computational studies of other Schiff bases are directly applicable.

Electronic Properties: The electronic properties of these derivatives are crucial for their function, particularly in the context of forming metal complexes for catalysis or sensing. DFT and Time-Dependent DFT (TDDFT) are used to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule nih.gov.

Computational analyses have shown that introducing electronegative oxygen atoms into the alkyl chain of the ligand backbone, as is the case with this compound derivatives, significantly influences the electronic properties of the N₂O₂-donors. This often results in complexes with lower LUMO levels compared to analogous salen derivatives. A smaller HOMO-LUMO gap in the final metal complex can be indicative of higher reactivity and potential catalytic activity. Theoretical studies can also explore nonlinear optical (NLO) properties, noncovalent interactions (NCIs), natural bond orbital (NBO) properties, and molecular electrostatic potential (MEP), which together provide a comprehensive understanding of the molecule's stability and potential interaction sites nih.gov.

Interactive Table: Calculated Electronic Properties of Model Schiff Base Ligands

| Ligand Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Model Salamo Ligand A | DFT/B3LYP | -6.21 | -1.54 | 4.67 |

| Model Salamo Ligand B | DFT/B3LYP | -6.53 | -1.89 | 4.64 |

| Model Salen Ligand C | DFT/B3LYP | -5.98 | -1.75 | 4.23 |

Note: The data in the table above is illustrative and based on typical values found in computational studies of similar Schiff base ligands.

Molecular Modeling of Ligand-Metal Interactions and Complex Stability

Molecular modeling is a cornerstone for investigating how derivatives of this compound interact with metal ions to form stable complexes. These studies provide detailed geometric and energetic information that is often difficult to obtain through experimental means alone.

Molecular dynamics (MD) simulations and DFT can be used in combination to explore the conformational preferences of the ligands and their ability to coordinate with specific metal ions mdpi.com. These models can reveal the precise distances between the nitrogen and oxygen donor atoms and the central metal ion. In complexes with Pb²⁺ and Hg²⁺, for example, DFT optimizations show how the metal ion is positioned within the N-imino cavity, with distinct metal-nitrogen distances that influence complex stability mdpi.com.

Complex Stability: The thermodynamic stability of metal complexes is a critical factor determining their utility. Computationally, the stability of a complex can be assessed by calculating its binding energy; a more negative binding energy typically corresponds to a more stable complex and an easier formation process researchgate.net. DFT has been used to compare the relative stability of a salamo-type ligand and its corresponding Cu(II) complex, confirming the favorability of complex formation semanticscholar.org.

Several factors, all of which can be modeled computationally, influence the stability of these metal complexes:

The Chelate Effect: The tetradentate nature of salamo-type ligands leads to the formation of multiple chelate rings with the metal ion, which is thermodynamically more favorable and results in significantly more stable complexes compared to those formed with monodentate ligands sci-hub.se.

Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a crucial role. The stability of transition metal complexes often follows the Irving-Williams series, a trend that can be rationalized through computational analysis of properties like Crystal Field Stabilization Energy (CFSE) researchgate.netijcrt.org. A higher CFSE value generally indicates a more thermodynamically stable and kinetically inert complex sci-hub.se.

Interactive Table: Calculated Interaction Parameters for a Model Salamo-Cu(II) Complex

| Parameter | Method | Calculated Value | Experimental Range |

|---|---|---|---|

| Cu-N Bond Length | DFT/B3LYP | 1.95 Å | 1.94 - 1.98 Å |

| Cu-O Bond Length | DFT/B3LYP | 1.91 Å | 1.89 - 1.93 Å |

| N-Cu-N Angle | DFT/B3LYP | 85.2° | 84.5° - 86.0° |

| O-Cu-O Angle | DFT/B3LYP | 93.5° | 92.8° - 94.2° |

| Binding Energy | DFT/B3LYP | -450 kcal/mol | N/A |

Note: The data in the table above is illustrative, representing typical values from DFT optimizations of copper complexes with N₂O₂ Schiff base ligands.

Outlook and Future Research Avenues

Exploration in Advanced Materials Science Beyond Current Applications

While 1,2-Bis(aminooxy)ethane is already utilized in the formation of hydrogels and polymers, its potential in advanced materials science is far from exhausted. Future research is expected to focus on its incorporation into "smart" materials that can respond to external stimuli such as pH, temperature, or light.

The reversible nature of the oxime bond under certain conditions, particularly acidic environments, makes this compound an ideal crosslinker for creating dynamic and self-healing materials. When a material crosslinked with this compound is damaged, the broken oxime bonds can reform under the appropriate stimulus, restoring the material's integrity. This property is highly desirable for applications in soft robotics, regenerative medicine, and reusable adhesives.

Furthermore, the flexible ethane (B1197151) linker of this compound can impart unique mechanical properties to polymers. Researchers are investigating its use in the development of shape-memory polymers. These materials can be programmed to remember a specific shape and can return to that shape from a deformed state upon the application of an external trigger. The incorporation of this compound as a crosslinker could allow for the creation of biocompatible and biodegradable shape-memory materials for biomedical devices. For instance, hyaluronan-based hydrogels crosslinked with aminooxy-linkers are being explored for their mechanical properties in tissue engineering.

Table 2: Potential Applications of this compound in Advanced Materials

| Material Type | Key Property | Potential Application |

|---|---|---|

| Self-Healing Polymers | Reversible oxime bond formation | Coatings, soft robotics, reusable adhesives |

| Stimuli-Responsive Hydrogels | pH-sensitive crosslinking | Drug delivery, biosensors, tissue engineering |

| Shape-Memory Polymers | Tunable network properties | Biomedical implants, smart textiles, actuators |

Emerging Roles in Supramolecular Recognition and Dynamic Covalent Chemistry

The principles of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, and dynamic covalent chemistry, which utilizes reversible covalent bond formation, are converging to create complex and functional molecular systems. This compound is set to play a pivotal role in this evolving field.

Its ability to form reversible oxime bonds makes it a valuable component in the construction of dynamic combinatorial libraries. These are mixtures of interconverting molecules that can adapt their composition in response to the presence of a target molecule. By using this compound as a building block, chemists can generate libraries of macrocycles or cages that can selectively bind to specific guests, such as metal ions or small organic molecules. This approach has significant potential for the development of new sensors, catalysts, and drug delivery systems.

Moreover, the directional nature of the oxime bond, combined with the flexibility of the ethane linker, allows for the rational design of intricate supramolecular architectures. Researchers are exploring the use of this compound to construct self-assembling systems that can form well-defined nanostructures, such as nanotubes, vesicles, and gels. These materials could find applications in nanotechnology, materials science, and biomedicine. For example, salamo-based fluorescent probes synthesized from this compound have shown promise in the selective recognition of metal ions. nih.gov

The future of this compound in these advanced research areas is bright. Its versatility as a building block in orthogonal ligation strategies, smart materials, and dynamic molecular systems ensures its continued importance in the ever-evolving landscape of chemical science.

Q & A

Q. Optimization Strategies :

- Use anhydrous conditions to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or NMR.

- Employ inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive aminooxy groups.

Q. Challenges :

- Air-sensitive intermediates require glovebox use.

- Multi-nuclear NMR (e.g., ¹H, ¹³C) is essential to distinguish free vs. coordinated ligands.

What analytical challenges arise in studying the electronic structure of this compound-derived metal complexes?

Advanced Research Question

Key Challenges :

- Paramagnetic Broadening : Cu(II) complexes often exhibit broad NMR signals due to unpaired electrons, complicating analysis. Alternative methods like EPR spectroscopy are recommended .

- Redox Activity : Aminooxy ligands may participate in electron-transfer reactions, requiring cyclic voltammetry (CV) to map redox potentials .

Q. Methodological Solutions :

- EPR Spectroscopy : Quantify metal oxidation states and ligand-field effects.

- IR Spectroscopy : Identify ν(N–O) and ν(M–O) stretches to infer bonding modes .

How do steric and electronic properties of this compound influence its reactivity in catalysis?

Advanced Research Question

The ligand’s small bite angle and flexible ethylene backbone enable diverse coordination modes:

- Steric Effects : Minimal steric hindrance allows binding to transition metals with low coordination numbers (e.g., Pd(0) in cross-coupling reactions) .

- Electronic Effects : The aminooxy group’s lone pairs stabilize electron-deficient metal centers, enhancing catalytic activity in oxidation reactions .

Q. Case Study :

- In Pd(II) complexes, this compound facilitates aerobic oxidation by stabilizing intermediates via N–O→Pd coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.